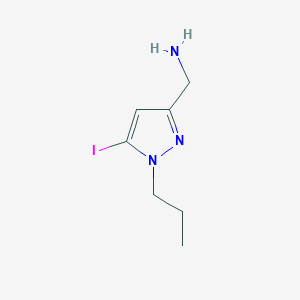
2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one" is a novel molecule that appears to be related to a family of quinazolinone derivatives. These derivatives have been extensively studied due to their diverse biological activities, including analgesic, anti-inflammatory, antibacterial, and antifungal properties. The compound likely shares some of these activities, given its structural similarities to the compounds described in the provided papers.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of 2-aminobenzohydrazides with various reagents. For instance, the reaction with Schiff bases followed by KMnO_4 oxidation can lead to the formation of 3-benzylideneamino-4(3H)-quinazolinones and related oxadiazoles . Another approach involves reacting the amino group of a hydrazino-quinazolinone with aldehydes and ketones . The compound of interest may be synthesized using similar methods, with the addition of an ethoxyphenyl group and a methoxybenzyl group to the core quinazolinone structure.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be modified with various substituents to enhance biological activity. The presence of a 1,3,4-oxadiazole moiety, as seen in the compound of interest, is known to confer antimicrobial properties . The ethoxy and methoxy groups attached to the phenyl rings may influence the molecule's binding affinity to biological targets and its overall solubility and stability.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including alkylation, acylation, and recyclization, to yield a wide range of products with different biological activities . The compound of interest may also be amenable to such reactions, potentially leading to the formation of new derivatives with enhanced or altered biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like ethoxy and methoxy groups can affect these properties, potentially improving the compound's pharmacokinetic profile . Additionally, the introduction of a 1,3,4-oxadiazole thioether moiety has been shown to significantly impact the antibacterial and antifungal activities of these compounds .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Quinazolin-4(3H)-ones and their derivatives are synthesized for a variety of biological activities. These compounds have shown a wide range of pharmacological properties, including antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anesthetic, sedative, anti-malarial, and anti-diabetic activities. The synthesis methods often involve reactions with different aromatic aldehydes, and the structure-activity relationship is extensively studied to enhance their efficacy and selectivity for various biological targets (Osarumwense Peter Osarodion, 2023).
Pharmacological Screening
The derivatives of quinazolin-4(3H)-one are evaluated for their analgesic, anti-inflammatory, and antimicrobial activities. For instance, Schiff bases of quinazolin-4-one-linked 1,3,4-oxadiazoles have been synthesized and assessed for their analgesic and anti-inflammatory activities in animal models, showing potent effects compared to other derivatives. This highlights the potential of these compounds in developing new therapeutic agents with improved efficacy and safety profiles (D. Dewangan et al., 2017).
Antitubercular Agents
Compounds with the quinazolin-4(3H)-one structure have also been studied for their antitubercular activity against Mycobacterium tuberculosis. Some derivatives exhibit significant activity, indicating the potential of these molecules as leads for developing new antitubercular drugs. The exploration of substituted benzo[h]quinazolines, benzo[g]indazoles, pyrazoles, and 2,6-diarylpyridines underscores the diversity of structures that can be derived from the quinazolin-4(3H)-one core for specific biological activities (Hardesh K. Maurya et al., 2013).
Propriétés
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-3-34-20-14-12-18(13-15-20)25-29-24(35-30-25)17-36-27-28-22-10-6-5-9-21(22)26(32)31(27)16-19-8-4-7-11-23(19)33-2/h4-15H,3,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLLBCQWOPIIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517649.png)
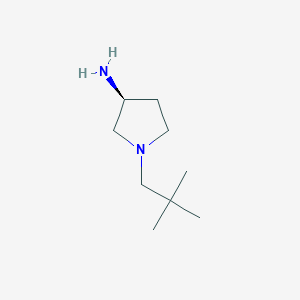
![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2517652.png)
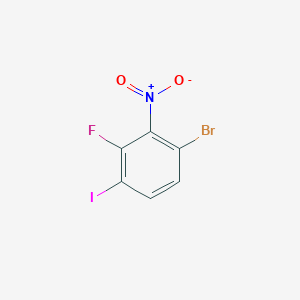
![N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2517656.png)
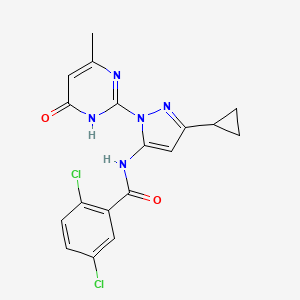
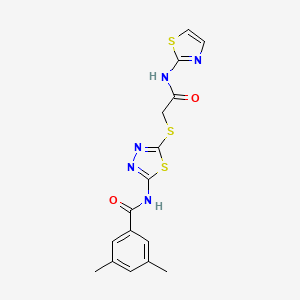
![5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2517660.png)
![(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517661.png)
![Methyl 2-[[(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2517664.png)
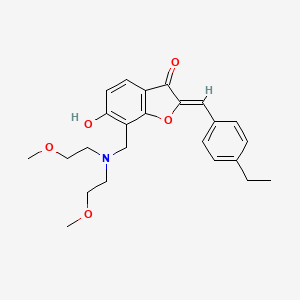
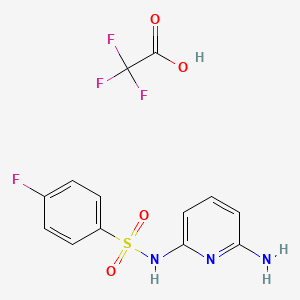
![2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2517668.png)
